molecular formula C19H19N3O2 B7564108 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine

4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine

Cat. No.: B7564108
M. Wt: 321.4 g/mol
InChI Key: SUGGAZNMFRPJMF-UHFFFAOYSA-N
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Description

4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a benzyl group and a phenyl-1,2,4-oxadiazole moiety

Properties

IUPAC Name

4-benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-7-15(8-4-1)13-22-11-12-23-17(14-22)19-20-18(21-24-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGGAZNMFRPJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a phenyl-substituted oxadiazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines[3][3].

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer’s disease . The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal function.

Comparison with Similar Compounds

4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine can be compared with other oxadiazole derivatives, such as:

The uniqueness of 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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